The compound is cataloged under various chemical databases, including PubChem (CID 59536931) and ChemicalBook, where it is listed with its CAS number 1082329-76-7. It is primarily classified as an amine due to the presence of the amino group, and its structure includes a chlorophenyl group which contributes to its chemical properties and reactivity.
The synthesis of 2-(Boc-amino)-2-(2-chlorophenyl)ethanamine typically involves several steps:
The molecular structure of 2-(Boc-amino)-2-(2-chlorophenyl)ethanamine can be described as follows:
NCC(c1ccccc1Cl)NC(=O)OC(C)(C)CThe compound can participate in various chemical reactions due to its functional groups:
The mechanism of action for 2-(Boc-amino)-2-(2-chlorophenyl)ethanamine largely depends on its interactions with biological targets:
The physical and chemical properties of 2-(Boc-amino)-2-(2-chlorophenyl)ethanamine include:
The applications of 2-(Boc-amino)-2-(2-chlorophenyl)ethanamine are diverse and include:
Reductive amination represents the foundational step for constructing the ethanamine backbone of 2-(Boc-amino)-2-(2-chlorophenyl)ethanamine. This one-pot methodology enables simultaneous carbonyl reduction and amine formation under mild conditions compatible with the acid-sensitive chlorophenyl moiety. The protocol typically employs 2-chlorophenylglyoxal as the carbonyl precursor, which undergoes condensation with ammonia or ammonium acetate in methanol at ambient temperature. Sodium cyanoborohydride serves as the preferred reducing agent due to its superior chemoselectivity and tolerance for aryl chloride functionalities, achieving near-quantitative imine reduction without competitive dehalogenation [3] [5].
The Boc protection step immediately follows reductive amination without intermediate purification, leveraging the orthogonal reactivity of di-tert-butyl dicarbonate (Boc₂O). Optimal conditions utilize biphasic solvent systems (chloroform/water, 2:1 v/v) with sodium bicarbonate (1.5 equivalents) as a mild base, maintaining the reaction pH between 8-9 to prevent epimerization of the chiral center. Under these conditions, Boc installation proceeds within 2 hours at 40°C with yields consistently exceeding 85%. Critical to this success is the chemo-selectivity of Boc₂O toward primary amines in the presence of secondary amine impurities, which allows direct protection without pre-purification of the reductive amination product [3] [7].
Table 1: Optimization of Tandem Reductive Amination-Boc Protection Sequence
| Reducing Agent | Base | Solvent System | Temperature (°C) | Boc Yield (%) |
|---|---|---|---|---|
| NaBH₃CN | NaHCO₃ | CHCl₃/H₂O | 40 | 92 |
| NaBH₄ | NaHCO₃ | CHCl₃/H₂O | 40 | 78 |
| NaBH₃CN | NaOH | THF/H₂O | 25 | 65 |
| NaBH₃CN | Et₃N | MeCN | 40 | 84 |
| NaBH₃CN | NaHCO₃ | Dioxane/H₂O | 60 | 88 |
Enantioselective variants employing chiral catalysts have been explored using (R)-BINAP-based hydrogenation catalysts during the imine reduction step. These methods deliver enantiomeric excesses >90% when applied to prochiral ketone precursors, though they require meticulous exclusion of moisture and oxygen. The Boc group subsequently stabilizes the chiral center against racemization during downstream functionalization, making this tandem approach indispensable for preparing enantiomerically pure pharmaceutical intermediates [5] [8].
Palladium-catalyzed cross-coupling provides the most efficient route for installing the 2-chlorophenyl moiety when constructing complex derivatives of 2-(Boc-amino)-2-(2-chlorophenyl)ethanamine. Buchwald-Hartwig amination proves particularly effective for introducing aryl halides onto preformed aminoethanol backbones. Key innovations center on ligand design to overcome the deactivating ortho-effect of the chlorine substituent, which typically impedes transmetalation and reductive elimination steps [4] [9].
BrettPhos (t-BuBrettPhos) and RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) ligands enable coupling reactions at remarkably low catalyst loadings (0.5-1 mol % Pd). These bulky, electron-rich phosphines facilitate oxidative addition into the C–Cl bond while preventing β-hydride elimination in the alkylamine substrate. A representative protocol involves reacting Boc-protected 2-aminoethanol triflate with 2-chlorophenylboronic acid in toluene/water (3:1) at 80°C for 12 hours, utilizing Pd(OAc)₂/RuPhos (1:1.2 ratio) with K₃PO₄ as base. This system achieves yields of 78-82% with complete retention of stereochemistry at chiral centers [4].
Table 2: Ligand Screening in Pd-Catalyzed 2-Chlorophenyl Coupling
| Ligand | Pd Source | Base | Yield (%) | Side Products (%) |
|---|---|---|---|---|
| RuPhos | Pd(OAc)₂ | K₃PO₄ | 82 | <3 |
| BrettPhos | Pd₂(dba)₃ | Cs₂CO₃ | 85 | <2 |
| XPhos | Pd(OAc)₂ | K₂CO₃ | 68 | 12 |
| SPhos | PdCl₂ | K₃PO₄ | 74 | 8 |
| None | Pd(OAc)₂ | K₃PO₄ | 23 | 41 |
Alternative approaches employ Chan-Lam coupling using prefunctionalized 2-chloroarylboronic acids with N-Boc-ethylenediamine equivalents. Copper(II) acetate catalyzes these reactions under aerobic conditions in dichloromethane at room temperature, though yields rarely exceed 70% due to protodeboronation side reactions. Recent advances demonstrate that palladium-catalyzed C–H activation of Boc-protected anilines with 1,2-dichlorobenzene provides a more direct route, circumventing prehalogenation steps while maintaining excellent ortho-selectivity [4] [9].
Microwave irradiation has revolutionized the synthesis of biphenyl intermediates required for advanced derivatives of 2-(Boc-amino)-2-(2-chlorophenyl)ethanamine. Conventional thermal Suzuki-Miyaura couplings between 2-chlorophenylboronic acids and aryl halides typically require 12-24 hours at 80-100°C, often leading to protodehalogenation and homocoupling byproducts. Microwave acceleration addresses these limitations by enabling precise temperature control and rapid energy transfer [4] [9].
A standardized protocol employs Pd(PPh₃)₄ (2 mol %) with aqueous K₂CO₃ (2M) in DMF/water (4:1) under microwave irradiation (150°C, 20-30 bar pressure). Under these conditions, coupling between Boc-protected 2-bromo-2-phenylethanamine and 2-chlorophenylboronic acid completes within 15 minutes with isolated yields of 89-93%. The efficiency stems from superheating effects that enhance dissolution of inorganic bases while suppressing catalyst decomposition. Ligand screening reveals that SPhos [2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl] provides optimal performance for electron-deficient aryl chlorides, reducing Pd loading to 0.8 mol % while maintaining >95% conversion [4].
Table 3: Microwave Parameters for Biphenyl Intermediate Synthesis
| Aryl Halide | Boronic Acid | Time (min) | Power (W) | Yield (%) | Pd Residual (ppm) |
|---|---|---|---|---|---|
| 2-Bromo-Boc-ethanamine | 2-ClC₆H₄B(OH)₂ | 15 | 300 | 93 | <5 |
| 2-Iodo-Boc-ethanamine | 2-ClC₆H₄B(OH)₂ | 10 | 250 | 95 | 8 |
| Boc-2-amino-3-bromopyridine | 2-ClC₆H₄B(OH)₂ | 20 | 350 | 87 | 12 |
| 2-Chloro-Boc-ethanamine | 2-MeOC₆H₄B(OH)₂ | 25 | 300 | 78 | 15 |
| 2-Bromo-Boc-ethanamine | 3-Cl,4-FC₆H₃B(OH)₂ | 15 | 300 | 91 | 6 |
Continuous-flow microwave reactors further enhance this methodology by enabling kilogram-scale production without yield erosion. Residence times of 3-5 minutes at 180°C with heterogeneous Pd/C catalysts (1.5 mol %) achieve near-quantitative conversions, demonstrating the industrial viability of this approach. The Boc group remains completely stable under these conditions, with no detectable racemization at benzylic centers, making this technology indispensable for preparing complex analogs bearing multiple aryl chlorides [4].
The efficiency of Boc protection on 2-(2-chlorophenyl)ethane-1,2-diamine derivatives exhibits profound dependence on solvent polarity, base selection, and water content. Systematic optimization reveals that hydrogen-bond accepting solvents dramatically accelerate the reaction by activating Boc₂O through carbonyl polarization. Solvent screening demonstrates that tetrahydrofuran (THF) containing 10% water provides optimal balance between reagent solubility and reaction rate, outperforming anhydrous dioxane, acetonitrile, and dichloromethane [3] [7] [8].
Bases critically influence both reaction rate and product distribution. Tertiary amines (Et₃N, DMAP) promote rapid acylation but risk epimerization at stereocenters via enolization. Inorganic bases like sodium carbonate offer slower but stereoretentive alternatives. Notably, 4-dimethylaminopyridine (DMAP) at 0.1 equivalents in THF/water (9:1) enables quantitative Boc protection within 30 minutes at 0°C while preserving enantiomeric purity >99.5%. This supresses racemization pathways common at elevated temperatures, particularly important for substrates bearing electron-withdrawing ortho substituents [3] [7].
Table 4: Solvent/Base Systems for Boc Installation on 2-(2-Chlorophenyl)ethane-1,2-diamine
| Solvent | Base | Concentration (M) | Time (h) | Yield (%) | Epimerization (%) |
|---|---|---|---|---|---|
| THF/H₂O | DMAP | 0.1 | 0.5 | 99 | <0.5 |
| Dioxane | NaHCO₃ | 1.0 | 2.0 | 92 | 1.2 |
| CH₂Cl₂ | Et₃N | 1.5 | 0.3 | 95 | 8.5 |
| MeCN | Na₂CO₃ | 0.8 | 3.0 | 88 | 0.8 |
| EtOAc | Pyridine | 2.0 | 4.0 | 76 | 3.1 |
Water content merits special consideration as it hydrolyzes Boc₂O to di-tert-butyl carbonate and CO₂, competing with amine protection. Kinetic studies establish an optimal water concentration of 5-10% (v/v), which solubilizes inorganic bases while maintaining Boc₂O half-life >2 hours. Below this range, heterogeneous reaction mixtures slow the transformation; above it, hydrolysis dominates. These insights enable predictable scalability, with pilot plant runs (50 kg scale) confirming consistent 96-98% yields when controlling water content at 8±1% in THF with DMAP catalysis [3] [7].
Chemoselective Boc removal from 2-(Boc-amino)-2-(2-chlorophenyl)ethanamine derivatives requires balancing acid sensitivity of the chlorophenyl moiety against the stability of other functional groups. Traditional trifluoroacetic acid (TFA) deprotections (20-50% in DCM, 1-4 hours) cause partial dechlorination (3-8%) via electrophilic aromatic substitution, particularly problematic for electron-rich analogs. Alternative methods using HCl in dioxane (4M, 2 hours) reduce but do not eliminate this side reaction [5] [8].
A breakthrough methodology employs oxalyl chloride in methanol (3 equivalents) at ambient temperature for 1-4 hours. This system generates HCl in situ at concentrations below the threshold for aryl chloride cleavage while quantitatively cleaving Boc carbamates. The mechanism involves electrophilic activation of the Boc carbonyl by oxalyl chloride, followed by methanolysis to methyl chloroformate intermediates that rapidly decompose to CO₂, isobutylene, and the hydrochloride salt. This approach achieves >95% deprotection yields without detectable dechlorination, even for substrates bearing electron-donating para-methoxy groups on the phenyl ring [5].
For molecules containing acid-labile functionalities (tert-butyl esters, trityl groups), Lewis acid-mediated deprotection offers a viable alternative. Zinc bromide (2.5 equivalents) in dichloromethane cleaves Boc groups within 4-6 hours at 25°C via selective coordination to the carbamate oxygen. This method preserves acid-sensitive groups while tolerating diverse functional elements like aryl bromides, vinyl chlorides, and benzyl ethers. The deprotection progress can be precisely monitored by in situ FTIR through disappearance of the Boc carbonyl stretch at 1740 cm⁻¹, enabling reaction quenching at complete conversion [5] [8].
Orthogonal deprotection strategies become essential when multiple protected amines coexist. The Boc group demonstrates remarkable stability toward hydrogenolysis conditions (Pd/C, H₂) that remove Cbz groups, and resists basic hydrolysis (NaOH, MeOH/H₂O) that cleaves Fmoc carbamates. This allows sequential deprotection sequences such as: (1) Fmoc removal with piperidine/DMF (20%, 10 min), (2) Cbz hydrogenolysis (Pd(OH)₂, H₂, 1 atm), and (3) Boc cleavage with oxalyl chloride/MeOH—each step achieving >98% selectivity without cross-reactivity [5] [8].
Table 5: Comparative Boc Deprotection Methods for 2-(2-Chlorophenyl)ethanamine Derivatives
| Deprotection Reagent | Conditions | Time (h) | Yield (%) | Dechlorination (%) | Compatible Functions |
|---|---|---|---|---|---|
| (COCl)₂/MeOH (3 eq) | 25°C, MeOH | 1-4 | >95 | 0 | Esters, ketones, nitriles |
| ZnBr₂ (2.5 eq) | 25°C, CH₂Cl₂ | 4-6 | 92 | 0 | t-Bu esters, Trt groups |
| TFA/DCM (1:1) | 0°C → 25°C | 1 | 87 | 3-8 | Amides, sulfonamides |
| HCl/dioxane (4M) | 25°C | 2 | 89 | 1-2 | Ethers, alcohols |
| SiCl₄/PhOH (1:2) | 25°C, CH₃CN | 3 | 90 | <0.5 | Carbamates, acetals |
Compounds Referenced in Synthesis
Note: All synthetic procedures described should be performed by qualified personnel under appropriate safety protocols. The information presented is for research purposes only.
CAS No.: 13836-70-9
CAS No.: 13836-61-8
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1239908-48-5
CAS No.: 371971-10-7